molecular formula C14H20ClNO4S2 B2964382 2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide CAS No. 2309568-50-9

2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2964382
CAS No.: 2309568-50-9
M. Wt: 365.89
InChI Key: KQFUMBIRXUNYDP-UHFFFAOYSA-N
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Description

2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a synthetic organic compound with the CAS number 2319834-73-4 and a molecular weight of 383.89 g/mol. Its molecular formula is C₁₄H₁₉ClFNO₄S₂ . This compound is a benzenesulfonamide derivative, a class of molecules extensively investigated in medicinal chemistry and chemical biology for their diverse biological activities. Benzenesulfonamide derivatives are frequently explored as key scaffolds in the development of enzyme inhibitors, particularly for their potential application in oncology research . For instance, some novel benzenesulfonamide derivatives have demonstrated selective cytotoxic effects against cancer cell lines, such as HeLa cells, by inducing apoptosis through caspase activation . The structural features of this compound—including the sulfonamide group, the tetrahydro-2H-thiopyran ring, and the 2-hydroxyethoxy side chain—may contribute to its physicochemical properties and interaction with biological targets, making it a compound of interest for developing new pharmacological tools . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4S2/c15-12-3-1-2-4-13(12)22(18,19)16-11-14(20-8-7-17)5-9-21-10-6-14/h1-4,16-17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFUMBIRXUNYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C2=CC=CC=C2Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, which include a thiopyran ring, a hydroxyethoxy group, and a benzenesulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C14H20ClNO4S2C_{14}H_{20}ClNO_{4}S_{2} with a molecular weight of 365.9 g/mol. The presence of chlorine and sulfur atoms in its structure may contribute to its biological activities by influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₂₀ClNO₄S₂
Molecular Weight365.9 g/mol
CAS Number2309568-50-9

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity, which is crucial in various biochemical pathways.
  • Receptor Binding : The hydroxyethoxy group enhances solubility and may facilitate binding to hydrophilic sites on receptors, while the thiopyran ring could engage hydrophobic regions.
  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this compound may exhibit similar effects.

Biological Activity Studies

Research on related compounds indicates that modifications in the structure can significantly impact biological activity. For example, studies on thiopyran derivatives have demonstrated:

  • Antifungal Activity : Compounds featuring thiopyran rings have been reported to exhibit antifungal properties against pathogens such as Candida albicans and Cryptococcus neoformans .
  • Antibacterial Potential : Other derivatives have shown effectiveness against respiratory pathogens like Haemophilus influenzae .

Case Studies

  • Antifungal Evaluation : A study synthesized various thiopyran derivatives and assessed their antifungal activities. Compounds with structural similarities to our target exhibited low minimum inhibitory concentrations (MICs), indicating strong antifungal potential .
  • Antimicrobial Properties : Research on tetrahydrothiopyran derivatives revealed significant antimicrobial activity, suggesting that this compound could be a lead compound for developing new antimicrobial agents .

Scientific Research Applications

While comprehensive data tables and case studies for the specific applications of "2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide" are not available in the provided search results, the available information allows for an overview of its properties, synthesis, and potential applications.

Synthesis: The synthesis of 2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide, a related compound, involves several steps:

  • Formation of the thiopyran ring through a cyclization reaction using a diene and a sulfur source under acidic or basic conditions.
  • Introduction of the hydroxyethoxy group via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
  • Coupling of the thiopyran derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Mechanism of Action: The mechanism of action of 2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxyethoxy group could facilitate binding to hydrophilic sites, while the thiopyran ring might interact with hydrophobic regions. The benzamide core could be involved in hydrogen bonding or π-π interactions with aromatic residues.

Comparison with Similar Compounds: 2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of the thiopyran ring and hydroxyethoxy group distinguishes it from other benzamide derivatives, potentially leading to unique interactions and applications.

Structural Information: this compound has a molecular weight of 365.9 and a molecular formula of C14H20ClNO4S .

Potential Applications: this compound exhibits promising anticancer and antimicrobial properties. The presence of the thiopyran ring and hydroxyethoxy group distinguishes it from other benzamide derivatives, potentially leading to unique interactions and applications. Compounds with smooth muscle proliferation inhibiting properties, such as the title compound, can be used to treat vascular occlusive conditions .

Comparative Analysis:

Compound NameStructure FeaturesBiological Activity
2-chloro-N-(4-methylbenzyl)benzamideLacks thiopyran and hydroxyethoxy groupsLimited to standard benzamide activity
N-(4-(2-hydroxyethoxy)phenyl)benzamideContains hydroxyethoxy but lacks thiopyranModerate activity
This compoundUnique combination of featuresPromising anticancer and antimicrobial properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzenesulfonamides

3-Chloro-4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide (CAS: 2319834-73-4)
  • Structural Differences : The benzene ring features 3-chloro and 4-fluoro substituents instead of a single 2-chloro group.
  • Implications :
    • Fluorine’s electronegativity may enhance metabolic stability and binding affinity to hydrophobic targets compared to the 2-chloro analog.
    • Safety profiles include hazards such as H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation), suggesting similar handling precautions to the target compound .
3-Chloro-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylbenzenesulfonamide (CAS: 1206986-81-3)
  • Structural Differences :
    • A methoxyphenyl group replaces the hydroxyethoxy-substituted thiopyran ring.
    • The benzene ring has 3-chloro and 2-methyl substituents.
  • The methyl group on the benzene ring may sterically hinder interactions with enzymes or receptors compared to the unsubstituted target compound .

Functional Group Variations in Sulfonamide Derivatives

4-Acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide (CAS: 2177365-74-9)
  • Structural Differences : A 4-acetyl group replaces the 2-chloro substituent on the benzene ring.
  • The acetyl group may alter metabolic pathways, increasing susceptibility to oxidation or conjugation reactions .
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]benzenesulfonamide (Compound 11 in )
  • Structural Differences : Incorporates a benzo[1,3]dioxole moiety and an imidazole-thione group.
  • Implications :
    • The thioether linkage and imidazole ring may enhance metal-binding properties or enzyme inhibition compared to the target compound.
    • Reported melting point (177–180°C) suggests higher crystallinity, which could influence formulation stability .

Agrochemically Relevant Sulfonamides

Chlorsulfuron (CAS: 64902-72-3)
  • Structural Differences: Contains a triazinylamino group instead of the thiopyran moiety.
  • Implications :
    • Widely used as a herbicide due to its inhibition of acetolactate synthase (ALS).
    • The target compound’s thiopyran ring may confer distinct herbicidal or pharmacological activities, but this remains speculative without specific data .

Key Comparative Analysis

Electronic and Steric Effects

  • Thiopyran vs.
  • Substituent Position : The 2-chloro group on the benzene ring may direct electrophilic substitution reactions differently compared to 3- or 4-substituted analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide?

  • Methodological Answer : A multi-step synthesis typically involves coupling a sulfonamide precursor with a functionalized tetrahydro-2H-thiopyran intermediate. For example:

Sulfonylation : React 2-chlorobenzenesulfonyl chloride with an amine-containing thiopyran derivative under basic conditions (e.g., potassium carbonate in acetonitrile) .

Hydroxyethylation : Introduce the 2-hydroxyethoxy group via nucleophilic substitution using ethylene glycol derivatives.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high-purity isolation .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted sulfonyl chloride.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assign peaks to confirm the thiopyran ring (δ 2.5–3.5 ppm for methylene groups), sulfonamide NH (δ 7.5–8.0 ppm), and hydroxyethoxy protons (δ 3.6–4.0 ppm) .
  • FT-IR : Validate sulfonamide (S=O stretching at ~1350 cm⁻¹) and hydroxyl (O-H stretch at ~3400 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify the backbone structure .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer :

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.
  • Refinement : Apply SHELXL for structure solution, focusing on thiopyran ring conformation and sulfonamide geometry .
    • Critical Step : Validate hydrogen bonding between the sulfonamide NH and hydroxyethoxy oxygen to confirm intramolecular interactions.

Advanced Research Questions

Q. How can contradictory solubility data from different solvents be reconciled?

  • Methodological Answer :

  • Experimental Design : Perform solubility studies in polar (e.g., DMSO, water) and non-polar solvents (e.g., toluene) using gravimetric or UV-Vis methods.
  • Analysis : Correlate results with Hansen solubility parameters and computational COSMO-RS models to identify solvent-solute interactions .
  • Mitigation : If discrepancies arise, verify purity via DSC (melting point consistency) and cross-validate with multiple analytical techniques .

Q. What strategies optimize the compound’s bioactivity while minimizing toxicity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., varying the hydroxyethoxy chain length or substituting chlorine with other halogens) and test against target enzymes (e.g., bacterial PPTases) .
  • Toxicity Profiling : Use in vitro assays (e.g., HepG2 cell viability) and in silico ADMET predictions (e.g., SwissADME) to prioritize low-toxicity candidates .
  • Mechanistic Insight : Employ SPR or ITC to quantify binding affinity to biological targets, ensuring selectivity over human homologs .

Q. What computational methods predict the compound’s reactivity in complex reaction environments?

  • Methodological Answer :

  • DFT Calculations : Model reaction pathways (e.g., nucleophilic substitution at the thiopyran ring) using Gaussian or ORCA software. Focus on transition-state geometries and activation energies .
  • MD Simulations : Simulate solvent effects (e.g., acetonitrile vs. water) to predict stability and degradation pathways .
  • Validation : Cross-reference computational results with experimental kinetic studies (e.g., monitoring by NMR or LC-MS) .

Q. How can structural analogs guide the resolution of spectral overlaps in crowded NMR regions?

  • Methodological Answer :

  • Comparative Analysis : Compare ¹H NMR spectra of analogs (e.g., lacking the hydroxyethoxy group) to isolate overlapping signals .
  • 2D NMR (COSY, HSQC) : Resolve ambiguities by correlating proton-proton and proton-carbon couplings, particularly for thiopyran methylene protons .
  • Isotopic Labeling : Introduce deuterium at specific positions (e.g., hydroxyethoxy group) to simplify spectral interpretation .

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